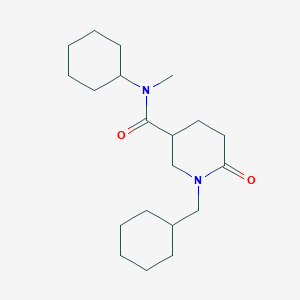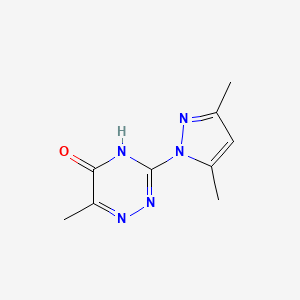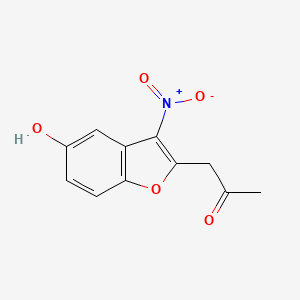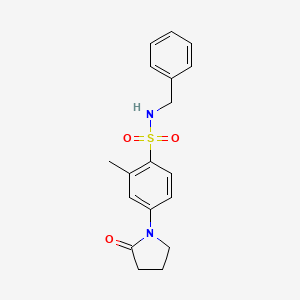
N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide works by inhibiting the enzyme, GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect. GABA is an important neurotransmitter that plays a key role in regulating brain activity and mood.
Biochemical and Physiological Effects:
N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, which can have a calming and anti-anxiety effect. It has also been shown to reduce drug-seeking behavior in animal models, suggesting a potential use in the treatment of addiction. However, the long-term effects of N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide on brain function and behavior are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide in lab experiments is its high potency and selectivity for GABA aminotransferase, which allows for precise manipulation of GABA levels in the brain. However, one limitation of using N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide is its potential toxicity and side effects, which must be carefully monitored in animal studies.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in the treatment of anxiety disorders, as it has been shown to increase GABA levels in the brain. Further research is needed to fully understand the long-term effects of N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide on brain function and behavior, as well as its potential therapeutic applications in various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide involves the reaction of N-methyl-3-piperidone with cyclohexylmagnesium bromide, followed by the addition of N-cyclohexylcarbonyl chloride. The resulting compound is then treated with methylamine to produce N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide. This synthesis method has been optimized for high yield and purity, and the final product is typically obtained in crystalline form.
Aplicaciones Científicas De Investigación
N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have a calming and anti-anxiety effect. N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-21(18-10-6-3-7-11-18)20(24)17-12-13-19(23)22(15-17)14-16-8-4-2-5-9-16/h16-18H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHDNWVXLNTJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2CCC(=O)N(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)

![(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)
![4-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6044569.png)



![2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6044591.png)
![3-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6044596.png)
![4-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6044600.png)
![2-[3-(5-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl)phenoxy]acetamide](/img/structure/B6044602.png)


![N~2~-(3-bromophenyl)-N~1~-cyclopentyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6044622.png)